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Compound of Interest

Compound Name: 4-Chloro-6-methylpyrimidine

Cat. No.: B1361110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of 4-Chloro-6-
methylpyrimidine derivatives. These compounds are of significant interest in medicinal
chemistry due to their diverse biological activities, which are intrinsically linked to their three-
dimensional conformations. Understanding their crystal structures is paramount for structure-
activity relationship (SAR) studies and the rational design of novel therapeutic agents. This
document summarizes key crystallographic data, details experimental protocols for their
synthesis and crystallization, and visualizes potential signaling pathways influenced by this
class of compounds.

Data Presentation: Crystallographic Parameters

The following tables summarize the crystallographic data for a selection of 4-Chloro-6-
methylpyrimidine derivatives and a related compound for comparative analysis. This
guantitative data is essential for understanding the solid-state conformation and packing of
these molecules.

Table 1: Crystallographic Data for 2-Chloro-6-methylpyrimidin-4-amine[1]
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Parameter Value
Chemical Formula CsHeCIN3
Molecular Weight 143.58
Crystal System Monoclinic
Space Group P2i/c

a (A) 7.1256 (8)
b (A) 7.8537 (8)
c (A 13.0769 (15)
a(°) 90

B () 115.678 (1)
y () 90

Volume (A3) 659.54 (13)
z 4
Temperature (K) 296
Radiation Mo Ka

b (mm™) 0.48

R[F? > 20(F?)] 0.057
WR(F?) 0.143

Table 2: Crystallographic Data for 4-Chloro-2-methyl-6-(4-

(trifluoromethoxy)phenyl)pyrimidine[2]
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Parameter Value
Chemical Formula C12HsCIF3N20
Molecular Weight 288.65
Crystal System Tetragonal
Space Group 14

a (A 23.280 (6)
b (A) 23.280 (6)
c (A 4.7191 (15)
a(°) 90

B () 20

y () 90

Volume (A3) 2557.6 (15)
z 8
Temperature (K) 296 (2)

Rgt 0.0700
wRref(F2) 0.1933

Table 3: Crystallographic Data for 4-Chloro-6-methoxypyrimidin-2-amine[3]
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Parameter Value
Chemical Formula CsHeCIN3O
Molecular Weight 159.58
Crystal System Monoclinic
Space Group P2i/c

a (A) 3.7683 (2)
b (A) 16.4455 (2)
c (A 10.7867 (2)
a(°) 90

B () 94.550 (1)
y () 90

Volume (A3) 666.36 (4)
z 4
Temperature (K) 100
Radiation Mo Ka

H (mm=) 0.50

R[F? > 20(F?)] 0.027
WR(F?) 0.070

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the

protocols for the synthesis and single-crystal X-ray diffraction of the discussed compounds.

Synthesis and Crystallization of 2-Chloro-6-

methylpyrimidin-4-amine[1]
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Synthesis: The synthesis of the title compound has been reported by Graceffa et al. (2010).

Crystallization: Single crystals suitable for X-ray diffraction were obtained. The specific
crystallization method is not detailed in the provided reference, but slow evaporation from a
suitable solvent is a common technique.

X-ray Diffraction: Data collection was performed on an Enraf—=Nonius CAD-4 diffractometer.[1]
The structure was solved using SHELXS97 and refined using SHELXL97.[1] All hydrogen
atoms were positioned geometrically and refined using a riding model.[1]

Synthesis and Crystallization of 4-Chloro-6-
methoxypyrimidin-2-amine|[3]

Synthesis: The starting material, 2-amino-4-chloro-6-methoxypyrimidine, was commercially
available from Aldrich.

Crystallization: A hot ethanol solution (20 ml) of 2-amino-4-chloro-6-methoxypyrimidine (36 mg)
was warmed on a heating magnetic stirrer hotplate for a few minutes. The solution was then
allowed to cool slowly to room temperature. Single crystals of the title compound appeared
from the mother liquor after a few days.[3]

X-ray Diffraction: Data collection was carried out on a Bruker SMART APEXII CCD area-
detector diffractometer at 100 K.[3] The structure was solved with SHELXTL and refined using
SHELXTL.[3] N-bound H atoms were located in a difference Fourier map and refined freely.[3]

Visualization of Potential Signhaling Pathways and
Workflows

To illustrate the context of the biological relevance of 4-Chloro-6-methylpyrimidine derivatives
and the general workflow of their structural analysis, the following diagrams are provided.
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General workflow for the crystal structure analysis of chemical compounds.
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Potential Signaling Pathway Inhibition

Some chloropyrimidine derivatives have been identified as covalent inhibitors of Mitogen- and
Stress-Activated Kinase 1 (MSK1). The MSK1 signaling pathway is a key regulator of
inflammatory responses and gene expression.
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Inhibition of the MSK1 signaling pathway by a 4-Chloro-6-methylpyrimidine derivative.

Additionally, pyrimidine derivatives have been investigated as inhibitors of Cyclooxygenase-2
(COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of

prostaglandins.
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Inhibition of the COX-2 signaling pathway by a 4-Chloro-6-methylpyrimidine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1361110#crystal-structure-analysis-of-4-
chloro-6-methylpyrimidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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